E 0747 vs. Flecainide: Differential Minimum Effective Plasma Concentrations in Canine Arrhythmia Models
In standardized canine ventricular arrhythmia models, E 0747 and flecainide, both Class 1C agents, exhibit distinct minimum effective plasma concentration (MEPC) profiles. This quantitative difference in in vivo potency directly informs dose selection for preclinical efficacy studies [1][2].
| Evidence Dimension | Minimum Effective Plasma Concentration (MEPC) |
|---|---|
| Target Compound Data | Digitalis-induced: 1.4 ± 0.6 μg/mL; Adrenaline-induced: 1.8 ± 0.4 μg/mL; 24h Coronary Ligation: 1.6 ± 0.4 μg/mL |
| Comparator Or Baseline | Flecainide: Digitalis-induced: 0.9 ± 0.2 μg/mL; Adrenaline-induced: 1.4 ± 0.6 μg/mL; 24h Coronary Ligation: 1.5 ± 0.4 μg/mL |
| Quantified Difference | E 0747 requires 1.56-fold higher concentration vs. flecainide in digitalis-induced arrhythmia (1.4 vs. 0.9 μg/mL); 1.29-fold higher in adrenaline-induced (1.8 vs. 1.4 μg/mL); comparable in 24h ligation (1.6 vs. 1.5 μg/mL). |
| Conditions | Canine ventricular arrhythmia models; data from independent but methodologically comparable studies published by related research groups (n=5-10 for E 0747; n=6 for flecainide). |
Why This Matters
Understanding the distinct in vivo potency profile of E 0747 relative to flecainide is essential for accurate dose-response calibration in preclinical arrhythmia research and for interpreting comparative efficacy data.
- [1] Mitsuhashi H, Akiyama K, Hashimoto K, Sawa Y, Hatori Y. Antiarrhythmic effects of a new drug, E-0747, on canine ventricular arrhythmia models. Jpn J Pharmacol. 1987 Jun;44(2):155-62. PMID: 3656773. View Source
- [2] Akiyama K, Hashimoto K. Antiarrhythmic effects of the class 1c antiarrhythmic drug, flecainide, on canine ventricular arrhythmia models. Jpn Heart J. 1989 Jul;30(4):487-95. PMID: 2509760. View Source
